Evidence Item 1: Placebo-Controlled Efficacy in Senile Cognitive Decline
In a randomized, double-blind, placebo-controlled trial of 90 patients with mild-to-moderate senile brain degeneration (DSM-IIIR criteria), 60 patients receiving pirisudanol dimaleate (900 mg/day for 90 days) showed a statistically significant improvement on Blessed's Dementia Scale, the number repetition test, Rey's test, and Toulouse-Pieron's test compared to 30 placebo-treated patients [1]. This trial provides direct, quantitative evidence for efficacy versus placebo, which is the most appropriate baseline comparator in the absence of published head-to-head trials against active nootropics.
| Evidence Dimension | Cognitive function improvement (Blessed's Dementia Scale, etc.) |
|---|---|
| Target Compound Data | Statistically significant improvement vs. baseline and vs. placebo |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Statistically significant difference (exact p-values and effect sizes not extractable from abstract) |
| Conditions | 90-day, double-blind, randomized, placebo-controlled trial; N=90 (60 active, 30 placebo); pirisudanol dimaleate 900 mg/day |
Why This Matters
For procurement, this trial demonstrates that pirisudanol dimaleate has been evaluated in a controlled clinical setting and shown to outperform placebo, establishing a minimal efficacy threshold that any alternative must meet or exceed.
- [1] Modena L. Controlled random double blind clinical trial on the efficacy and tolerability of dimaleate pyrisuccideanol in the treatment of senile brain degeneration. Gazz Med Ital Arch Sci Med. 1992;151(1-2):17-22. View Source
